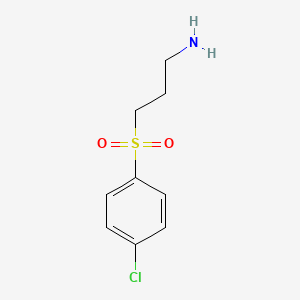

3-(4-Chlorobenzenesulfonyl)propan-1-amine

Descripción

Contextualizing Sulfonamide and Amine Scaffolds in Modern Chemical Research

The presence of both a sulfonamide linkage and a primary amine within the same molecule provides a rich platform for chemical synthesis and derivatization.

The sulfonyl group, a key component of the sulfonamide structure, is a versatile functional group in organic synthesis. Benzenesulfonamide (B165840) derivatives, in particular, are a class of compounds with a wide range of potential pharmacological properties. ontosight.ai The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with a history stretching back to the discovery of sulfa drugs. ekb.eg

The 4-chlorobenzenesulfonyl moiety, specifically, is a common building block. 4-Chlorobenzenesulfonyl chloride, the likely precursor to this part of the target molecule, is a well-known reagent used in the synthesis of various organic compounds, including sulfonamides. guidechem.comchemicalbook.com Its synthesis is typically achieved through the reaction of chlorobenzene (B131634) with chlorosulfonic acid. prepchem.comchemicalbook.comgoogle.com The reactivity of the sulfonyl chloride group with amines to form stable sulfonamide bonds is a fundamental transformation in organic chemistry. guidechem.com

Table 1: Properties of 4-Chlorobenzenesulfonyl chloride

| Property | Value |

| CAS Number | 98-60-2 |

| Molecular Formula | C6H4Cl2O2S |

| Molecular Weight | 211.07 g/mol |

| Appearance | White to light yellow crystals, powder, or flakes |

| Boiling Point | 141 °C at 15 mmHg |

| Melting Point | 50-52 °C |

This data is compiled from various chemical suppliers and databases. chemicalbook.comchemicalbook.com

Primary amines are highly valuable in chemical synthesis due to the reactivity of the -NH2 group. This functional group can undergo a wide array of chemical transformations, making it a key handle for molecular modification. The lone pair of electrons on the nitrogen atom makes primary amines nucleophilic, allowing them to react with a variety of electrophiles.

In the context of 3-(4-Chlorobenzenesulfonyl)propan-1-amine, the terminal primary amine offers a site for extensive derivatization. This includes, but is not limited to, acylation, alkylation, and reactions with carbonyl compounds to form imines. The ability to easily modify this part of the molecule is a significant advantage for creating libraries of related compounds for research purposes. Furthermore, primary alkylamines are often targeted for derivatization in analytical chemistry to enhance their detection and separation in complex mixtures. acs.orgrsc.orgresearchgate.netnih.gov

Rationale for Investigating 3-(4-Chlorobenzenesulfonyl)propan-1-amine

The specific structure of 3-(4-Chlorobenzenesulfonyl)propan-1-amine presents a compelling case for its investigation in a research setting.

The molecule possesses two distinct and reactive functional groups: the sulfonamide nitrogen and the primary aliphatic amine. The primary amine is a strong nucleophile and base, making it amenable to a wide range of derivatization reactions. The sulfonamide linkage, while generally stable, can also be subject to certain chemical modifications. This dual functionality allows for a high degree of structural diversity to be generated from a single starting material.

The flexible three-carbon propyl chain separating the aromatic sulfonyl group and the terminal amine provides conformational flexibility, which can be an important factor in the design of molecules intended to interact with biological systems.

Given its structural features, 3-(4-Chlorobenzenesulfonyl)propan-1-amine is anticipated to be a valuable building block in academic research. Its bifunctional nature allows it to be used in the synthesis of more complex molecules, including polymers, ligands for metal catalysis, and probes for chemical biology. The presence of the 4-chlorophenyl group also offers a site for further modification through cross-coupling reactions, further expanding its synthetic utility.

Overview of Current Research Trajectories Involving Structurally Related Compounds

While specific research on 3-(4-Chlorobenzenesulfonyl)propan-1-amine is not extensively documented, the research trajectories of structurally related benzenesulfonamide derivatives are very active. ontosight.ainih.gov Research in this area is broadly focused on the synthesis of novel derivatives with a wide range of biological activities. rsc.orgnih.govresearchgate.net

Current research often involves the synthesis of libraries of benzenesulfonamide derivatives with diverse substituents on the aromatic ring and the sulfonamide nitrogen to explore their structure-activity relationships. nih.gov These compounds are being investigated for a variety of applications, including as anticancer and antimicrobial agents. rsc.orgresearchgate.net The insights gained from these studies can inform the potential applications of 3-(4-Chlorobenzenesulfonyl)propan-1-amine and its derivatives. The development of efficient and green synthetic methods for the preparation of sulfonamides is also a significant area of current research. researchgate.netfrontiersrj.comnih.gov

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXEVBQYCEFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Chlorobenzenesulfonyl Propan 1 Amine

Detailed Synthetic Pathways and Reaction Schemes

The primary synthetic route to 3-(4-chlorobenzenesulfonyl)propan-1-amine involves the coupling of the selected precursors through a sulfonylation reaction.

The formation of the sulfonamide bond is the cornerstone of this synthesis. This transformation is achieved by reacting the nucleophilic primary amine of the propyl side chain with the electrophilic sulfonyl chloride of the aromatic ring. The general reaction is a nucleophilic acyl substitution at the sulfur atom.

Reaction Scheme:

This reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. researchgate.net

The sulfonylation process involves the direct reaction of an amine with a sulfonyl chloride. nih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group and the deprotonation of the nitrogen atom by a base, resulting in the formation of the stable sulfonamide S-N bond. organic-chemistry.org

Commonly used bases for this reaction include pyridine, triethylamine (B128534), or potassium carbonate. researchgate.netjsynthchem.com The choice of base and solvent can influence the reaction rate and the purity of the final product. Pyridine can act as both a base and a nucleophilic catalyst.

Optimizing the coupling reaction is crucial for achieving high yields and purity while minimizing side reactions. Several factors are considered during optimization. nih.gov

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often preferred to avoid reactions with the sulfonyl chloride. nih.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. nih.gov

Base: The choice of base is critical. Tertiary amines like triethylamine are commonly used as HCl scavengers. nih.gov In some cases, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be used to accelerate the reaction, particularly with less reactive amines. nih.gov

Stoichiometry: Using a slight excess of the amine component can sometimes drive the reaction to completion, but this may complicate purification. Alternatively, precise control of the stoichiometry is maintained to ensure that the valuable sulfonyl chloride is fully consumed.

The table below summarizes typical conditions that can be optimized for sulfonamide synthesis.

| Parameter | Conditions/Reagents | Purpose/Effect |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Provides an inert medium for the reaction. nih.gov |

| Base | Triethylamine, Pyridine, Potassium Carbonate | Neutralizes HCl byproduct, drives reaction forward. jsynthchem.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Increases reaction rate, especially for less reactive amines. nih.gov |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. nih.gov |

Through careful selection and optimization of these parameters, the synthesis of 3-(4-chlorobenzenesulfonyl)propan-1-amine can be performed efficiently and with high yield. nih.gov

Construction of the Propan-1-amine Linkage

The core of the synthesis involves the formation of a stable bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the amine. The most direct and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in In the context of 3-(4-chlorobenzenesulfonyl)propan-1-amine, this involves reacting 4-chlorobenzenesulfonyl chloride with a suitable three-carbon diamine precursor.

The primary strategy for incorporating the propan-1-amine moiety is the nucleophilic attack of an amine on 4-chlorobenzenesulfonyl chloride. The selection of the amine starting material is critical to the success of the synthesis.

A highly effective approach utilizes 1,3-diaminopropane (B46017) as the source of the propan-1-amine linkage. In this reaction, one of the primary amine groups of 1,3-diaminopropane acts as a nucleophile, attacking the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride and displacing the chloride ion. This forms the desired sulfonamide bond.

However, a significant challenge with this strategy is the potential for di-sulfonylation, where both amine groups of 1,3-diaminopropane react with the sulfonyl chloride, leading to the formation of an undesired bis-sulfonamide byproduct. To achieve mono-sulfonylation, the reaction can be performed using a large excess of 1,3-diaminopropane. This statistical approach ensures that a molecule of 4-chlorobenzenesulfonyl chloride is more likely to encounter an unreacted diamine molecule than the mono-sulfonated product. A more controlled and efficient method involves the use of protecting group chemistry.

Alternative, though more complex, strategies could include the reductive amination of a precursor aldehyde, such as 3-((4-chlorophenyl)sulfonyl)propanal, or multi-step pathways involving Gabriel synthesis on a halogenated sulfonamide intermediate. libretexts.org However, the direct sulfonylation of a selectively protected diamine remains the most practical and common approach.

To overcome the challenge of selectivity in the sulfonylation of 1,3-diaminopropane, a protecting group strategy is often essential. This involves temporarily blocking one of the amine functional groups to prevent it from reacting, thereby directing the sulfonylation to the desired nitrogen atom. organic-chemistry.org

The most common strategy employs a mono-protected derivative of 1,3-diaminopropane. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability under various reaction conditions, yet facile removal under acidic conditions. masterorganicchemistry.com

The synthetic sequence is as follows:

Sulfonylation: Mono-Boc-protected 1,3-diaminopropane is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The unprotected primary amine selectively reacts to form the Boc-protected sulfonamide intermediate.

Deprotection: The Boc group is subsequently removed from the intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 3-(4-chlorobenzenesulfonyl)propan-1-amine. masterorganicchemistry.com

| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles; widely used. masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cleaved under mild, non-acidic conditions. organic-chemistry.org |

Multi-Step Synthesis Considerations

Protection: Selective protection of one amine in 1,3-diaminopropane.

Coupling/Sulfonylation: Reaction of the mono-protected diamine with 4-chlorobenzenesulfonyl chloride.

Deprotection: Removal of the protecting group to yield the final amine.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of 3-(4-chlorobenzenesulfonyl)propan-1-amine, the conditions for the key sulfonylation reaction must be carefully optimized. Key parameters include the choice of solvent, reaction temperature, and the base used to facilitate the reaction.

The choice of solvent can significantly influence the rate and outcome of the sulfonylation reaction. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate.

Temperature control is also critical. The reaction between an amine and a sulfonyl chloride is typically exothermic. To manage the reaction rate and prevent the formation of side products, the reaction is often initiated at a reduced temperature (e.g., 0 °C) by adding the sulfonyl chloride slowly to a solution of the amine and base. After the initial addition, the reaction mixture is typically allowed to warm to room temperature to ensure completion. researchgate.net

While not catalytic in the traditional sense, the sulfonylation reaction requires a base to act as a proton scavenger. The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is commonly added in at least a stoichiometric amount. The selection of the base can impact the reaction; for instance, stronger, non-nucleophilic bases may lead to higher yields in reactions with less reactive amines. researchgate.net Inorganic bases like potassium carbonate can also be employed, particularly in biphasic solvent systems.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, easy to remove post-reaction. |

| Tetrahydrofuran (THF) | Aprotic ether, suitable for a wide range of temperatures. | |

| Acetonitrile (ACN) | Polar aprotic solvent, can accelerate reaction rates. | |

| Temperature | 0 °C to Room Temp | Standard procedure; controls initial exotherm, then allows reaction to complete. researchgate.net |

| Elevated Temperature | May be required for less reactive amines but can increase side product formation. | |

| Base (Promoter) | Triethylamine (TEA) | Common, effective organic base for scavenging HCl. ijarsct.co.in |

| Pyridine | Can also act as a nucleophilic catalyst in some cases. | |

| Potassium Carbonate (K₂CO₃) | Inexpensive inorganic base, often used in large-scale synthesis. researchgate.net |

By carefully selecting the synthetic route, employing an appropriate protecting group strategy, and optimizing the reaction conditions, 3-(4-chlorobenzenesulfonyl)propan-1-amine can be synthesized efficiently and in high purity.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic pathway for 3-(4-Chlorobenzenesulfonyl)propan-1-amine can be approached through a retrosynthetic analysis, which suggests a common route involving the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopropan-1-ol, followed by subsequent reactions to yield the final product. The application of green chemistry principles to this synthesis is crucial for minimizing its environmental impact.

Atom Economy and E-Factor Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The E-factor, or Environmental Factor, quantifies the amount of waste generated per unit of product. youtube.com Both are critical metrics for assessing the greenness of a synthetic process.

A plausible, though not explicitly documented in the provided search results, two-step synthesis of 3-(4-Chlorobenzenesulfonyl)propan-1-amine could involve:

Sulfonamide formation: Reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopropan-1-ol to form N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide.

Conversion of the hydroxyl group to an amine: This can be a multi-step process, for instance, via conversion to an alkyl halide followed by a Gabriel synthesis or a related amine synthesis. A greener alternative might involve a direct catalytic amination, though this is often challenging.

For the purpose of analysis, let's consider the initial sulfonamide formation:

C₆H₄ClSO₂Cl + H₂N(CH₂)₃OH → C₆H₄ClSO₂NH(CH₂)₃OH + HCl

Atom Economy Calculation:

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. primescholars.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 |

| 3-Aminopropan-1-ol | C₃H₉NO | 75.11 |

| N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide | C₉H₁₂ClNO₃S | 250.71 |

| Hydrochloric acid | HCl | 36.46 |

Atom Economy: (250.71 / (211.07 + 75.11)) x 100 = 87.2%

E-Factor Analysis:

The E-factor is calculated as the total mass of waste divided by the mass of the product. youtube.com This includes byproducts, unreacted starting materials, solvents, and catalyst losses. For the first step, assuming a 95% yield and considering only the stoichiometric byproduct:

E-Factor: (Mass of HCl) / (Mass of product) = 36.46 / (250.71 * 0.95) ≈ 0.15

This low E-factor for the first step is misleading as it doesn't account for solvent use, workup, and purification waste. In a typical industrial process, the E-factor for fine chemicals can range from 5 to over 100, largely due to solvent usage and other process inefficiencies. rsc.orgnih.gov A full synthesis would require a more comprehensive E-factor calculation that includes all waste streams. youtube.com

Solvent Minimization and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are effective but pose significant health and environmental risks. researchgate.net Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov

For the synthesis of sulfonamides, greener solvent alternatives could include:

Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and have more favorable safety profiles than many traditional solvents. researchgate.netnih.gov

Ionic Liquids and Deep Eutectic Solvents (DESs): These materials are non-volatile and can be designed to have specific solvating properties, potentially leading to improved reaction rates and easier product separation. researchgate.netmdpi.com

Water: When feasible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com The sulfonamidation reaction could potentially be carried out in a biphasic system or with the use of a phase-transfer catalyst to facilitate the reaction in an aqueous medium.

Solvent-free conditions: In some cases, reactions can be run neat (without a solvent), which is the most ideal scenario from a green chemistry perspective. This is often facilitated by microwave irradiation or ball milling. nih.gov

The selection of an appropriate green solvent would depend on the specific reaction conditions and the solubility of the reactants and products. A thorough solvent selection guide should be consulted to identify the most sustainable option.

Stereoselective Synthesis Approaches (If applicable to derivatives)

While 3-(4-Chlorobenzenesulfonyl)propan-1-amine itself is not chiral, derivatives of this compound could possess stereogenic centers. For instance, if the propane (B168953) chain were to be substituted, this would create a chiral molecule. In such cases, stereoselective synthesis would be crucial to obtain the desired enantiomer, as different enantiomers can have vastly different biological activities.

General approaches to the stereoselective synthesis of chiral amine derivatives include:

Use of a chiral pool: Starting from a readily available enantiomerically pure starting material, such as a chiral amino acid or alcohol.

Asymmetric catalysis: Employing a chiral catalyst to induce enantioselectivity in a reaction that creates the stereocenter. This could involve asymmetric hydrogenation, amination, or other transformations.

Chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

For a hypothetical chiral derivative of 3-(4-Chlorobenzenesulfonyl)propan-1-amine, an asymmetric synthesis could be envisioned. For example, an asymmetric reduction of a corresponding ketone or imine precursor could establish the stereocenter at the carbon bearing the amine group. The choice of the specific method would depend on the exact structure of the target derivative and the desired enantiomeric purity. The development of such stereoselective routes is a key area of modern organic synthesis, aligning with the principles of efficiency and precision. nih.gov

Chemical Reactivity and Derivatization Strategies for 3 4 Chlorobenzenesulfonyl Propan 1 Amine

Reactivity Profiling of the Primary Amine Functionality

The terminal primary amine (-NH₂) group is the most reactive site for many chemical transformations, serving primarily as a nucleophile and a base.

The lone pair of electrons on the sp³-hybridized nitrogen atom makes the primary amine group in 3-(4-Chlorobenzenesulfonyl)propan-1-amine a potent nucleophile. libretexts.org This allows it to readily attack electron-deficient centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of amines generally follows the order of secondary > primary > ammonia, a trend influenced by both electronic and steric factors. masterorganicchemistry.com

Common nucleophilic reactions involving the primary amine include:

Alkylation: The amine can react with alkyl halides in an Sₙ2 reaction to form secondary amines. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.orglibretexts.org

Acylation: A more controlled and high-yielding reaction is the acylation of the amine with acid chlorides or anhydrides. libretexts.org This reaction forms a stable amide linkage. The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, thus preventing further acylation. libretexts.orglibretexts.org

Reaction with Sulfonyl Chlorides: The amine can react with other sulfonyl chlorides, such as benzenesulfonyl chloride, in what is known as the Hinsberg test. This reaction yields a sulfonamide. libretexts.org The product formed from a primary amine, N-(3-(4-chlorophenylsulfonyl)propyl)benzenesulfonamide, would still possess an acidic proton on the sulfonamide nitrogen, rendering it soluble in aqueous base. libretexts.orgdoubtnut.com

The reactivity of the amine is somewhat tempered by the electron-withdrawing inductive effect of the distant 4-chlorobenzenesulfonyl group. This effect pulls electron density away from the nitrogen atom, slightly reducing its nucleophilicity compared to a simple alkylamine like propan-1-amine.

| Reaction Type | Electrophile Example | Product Functional Group | Controllability |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Low (Risk of over-alkylation) libretexts.org |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | High (Product is deactivated) libretexts.org |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | High libretexts.org |

Like other amines, the lone pair of electrons on the nitrogen atom allows 3-(4-Chlorobenzenesulfonyl)propan-1-amine to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form an ammonium salt. libretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com

The basicity of this compound is influenced by several factors:

Hybridization: The nitrogen is sp³-hybridized, which is more basic than sp² (as in imines) or sp (as in nitriles) hybridized nitrogen because the lone pair resides in an orbital with less s-character and is held less tightly. masterorganicchemistry.com

Inductive Effects: The strongly electron-withdrawing 4-chlorobenzenesulfonyl group exerts a -I (negative inductive) effect through the propyl chain. This effect reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton. Consequently, 3-(4-Chlorobenzenesulfonyl)propan-1-amine is expected to be a weaker base than simple alkylamines like propan-1-amine. masterorganicchemistry.com

Protonation of the amine dramatically alters its reactivity. masterorganicchemistry.com The formation of the ammonium cation (R-NH₃⁺) neutralizes the nucleophilicity of the amine, as the lone pair is no longer available. This is a common strategy used to protect the amine group during reactions targeting other parts of the molecule.

| Compound | Conjugate Acid pKa (Approximate) | Relative Basicity | Key Influencing Factor |

|---|---|---|---|

| Cyclohexylamine | 11.2 | Strong | Alkyl group (electron-donating) |

| 3-(4-Chlorobenzenesulfonyl)propan-1-amine | ~9-10 | Moderate | Inductive withdrawal by sulfonyl group |

| Aniline | 4.6 | Weak | Lone pair delocalization into aromatic ring masterorganicchemistry.com |

| Amide (e.g., Acetamide) | ~ -0.5 | Very Weak/Neutral | Lone pair delocalization into carbonyl libretexts.org |

Reactivity Profiling of the Sulfonamide Moiety

The sulfonamide group (-SO₂-) and the attached chlorobenzene (B131634) ring have distinct reactivity profiles, characterized by general stability and a propensity for electrophilic aromatic substitution under certain conditions.

The sulfonamide linkage is known for its considerable chemical and metabolic stability. princeton.edu The sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds are strong and generally resistant to cleavage under typical synthetic conditions, including moderate acid, base, and reduction. This stability is a key feature of sulfonamide-containing compounds. princeton.edumdpi.com For instance, compared to other sulfonyl halides, sulfonyl fluorides are noted for their high stability, highlighting the inherent robustness of the sulfonyl group. mdpi.com While certain palladium catalysts are known to promote the desulfonylation of arylsulfonyl chlorides, this is not a typical reaction for sulfonamides. nih.gov The hydrolytic stability of sulfonamides is significantly greater than that of amides. princeton.edu

The chlorobenzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are controlled by the two existing substituents: the chloro group and the sulfonylpropylamine group.

Chloro Group: The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance, which stabilizes the cationic intermediate (the sigma complex) when attack occurs at these positions. However, due to its high electronegativity, chlorine is also a deactivating group, meaning it withdraws electron density inductively, making the ring less reactive than benzene (B151609) itself. stackexchange.com

Sulfonyl Group (-SO₂-R): The sulfonyl group is a powerful electron-withdrawing group through both induction and resonance. It strongly deactivates the ring towards electrophilic attack and is a meta-director.

When both groups are present, their effects are combined. Both are deactivating, making electrophilic substitution on this ring significantly slower than on benzene. stackexchange.com The directing effects determine the position of any new substituent. The chloro group directs ortho/para, while the sulfonyl group directs meta. The positions ortho to the chlorine are also meta to the sulfonyl group. Therefore, substitution is most likely to occur at the positions ortho to the chlorine atom (and meta to the sulfonyl group).

| Substituent | Activating/Deactivating Effect | Directing Effect | Governing Principle |

|---|---|---|---|

| -Cl | Deactivating | Ortho, Para | Inductive withdrawal > Resonance donation stackexchange.com |

| -SO₂-R | Strongly Deactivating | Meta | Inductive and Resonance withdrawal |

Formation of Novel Derivatives through Targeted Chemical Modifications

The primary amine serves as the principal handle for creating a diverse library of derivatives from 3-(4-Chlorobenzenesulfonyl)propan-1-amine. Targeted modifications almost exclusively involve the nucleophilic character of the amine group. A study on the synthesis of derivatives from the closely related 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide illustrates analogous derivatization pathways. researchgate.net

Key derivatization strategies include:

N-Acylation to form Amides: Reaction with various carboxylic acids (often activated as acid chlorides or using coupling agents like EDCI) yields a range of N-substituted amides. mdpi.com This is a robust and predictable method for introducing new functionalities.

N-Sulfonylation to form Disulfonamides: Reaction with different arylsulfonyl chlorides can produce compounds containing two distinct sulfonamide moieties.

Formation of Schiff Bases and subsequent reduction: Condensation with aldehydes or ketones forms an imine (Schiff base), which can then be reduced (e.g., with sodium borohydride) to afford a stable secondary amine. This is a powerful method for N-alkylation.

Synthesis of Heterocycles: The amine functionality can be incorporated into heterocyclic ring systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of pyrazoles, pyrroles, or other nitrogen-containing rings. researchgate.net Research into synthesizing 1,3,4-thiadiazole-2-amine derivatives showcases how primary amine functionalities can be key components in cyclodehydration reactions to form heterocyclic structures. nih.govnih.gov

These strategies allow for the systematic modification of the molecule's properties by introducing new pharmacophores, altering lipophilicity, or adding points for further conjugation.

N-Alkylation and N-Acylation Reactions

The primary amine group of 3-(4-chlorobenzenesulfonyl)propan-1-amine is readily susceptible to electrophilic attack, making N-alkylation and N-acylation fundamental strategies for its derivatization.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. A common method is the nucleophilic substitution reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). wikipedia.org The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. A significant challenge in the N-alkylation of primary amines is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting group chemistry may be necessary. organic-chemistry.org Another effective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride.

N-Acylation: This is a reliable method for forming a stable amide linkage. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. google.com This reaction is generally high-yielding and chemoselective for the amine group. The resulting N-acyl sulfonamides are valuable compounds in medicinal chemistry.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Aldehyde/Ketone + Reducing Agent | Secondary Amine | Methanol, NaBH₄ | |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

Condensation and Cyclization Reactions Utilizing the Amine Group

The primary amine of 3-(4-chlorobenzenesulfonyl)propan-1-amine can participate in condensation reactions with various carbonyl compounds, often serving as a precursor to heterocyclic systems.

Imine Formation: The reaction with aldehydes or ketones under dehydrating conditions yields N-substituted imines (Schiff bases). This reversible reaction is a cornerstone of amine chemistry and the first step in reductive amination.

Heterocycle Synthesis: The amine can act as a nucleophile in reactions designed to build rings. For instance, reaction with a 1,3-dicarbonyl compound (like acetylacetone) can lead to the formation of enamines, which could potentially be cyclized. More complex cyclization strategies could involve multi-component reactions or reaction with bifunctional electrophiles. For example, reacting the amine with a molecule containing both a carbonyl group and a leaving group could lead to intramolecular cyclization to form nitrogen-containing heterocycles like pyrrolidines or piperidines, depending on the length and nature of the electrophile's carbon chain.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The nucleophilic amine readily attacks isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These reactions are typically rapid, high-yielding, and proceed under mild conditions. organic-chemistry.organalis.com.my

Urea Formation: The reaction with an isocyanate (R-N=C=O) involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. This produces a stable N,N'-disubstituted urea. nih.gov Ureas are important structural motifs in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov Alternative, phosgene-free methods for urea synthesis include the reaction of amines with carbonyldiimidazole (CDI) or the palladium-catalyzed coupling of amines with sodium cyanate. organic-chemistry.org

Thiourea Formation: Similarly, reaction with an isothiocyanate (R-N=C=S) yields the corresponding N,N'-disubstituted thiourea. researchgate.netnih.gov The thiourea functional group is isosteric to the urea group but has different electronic and hydrogen-bonding properties. Thioureas are versatile intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. researchgate.netmdpi.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Derivative Type | Reagent | Product Structure | General Conditions |

|---|---|---|---|

| Urea | Isocyanate (R-NCO) | R'-NH-C(=O)NH-R | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temp |

| Thiourea | Isothiocyanate (R-NCS) | R'-NH-C(=S)NH-R | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temp |

(where R' = 3-(4-chlorobenzenesulfonyl)propyl)

Metal Coordination Chemistry with the Amine or Sulfonamide Ligands

Both the primary amine and the sulfonamide group in 3-(4-chlorobenzenesulfonyl)propan-1-amine possess lone pairs of electrons and can act as ligands, coordinating to metal centers to form metal complexes.

Amine as a Ligand: The primary amine is a classic Lewis base and can form coordinate bonds with a wide variety of transition metal ions (e.g., Cu(II), Ni(II), Zn(II)). nih.gov It typically acts as a monodentate ligand, binding through the nitrogen atom.

Sulfonamide as a Ligand: The sulfonamide group offers multiple potential coordination sites: the nitrogen atom and the two oxygen atoms of the sulfonyl group. While the sulfonamide nitrogen is generally less basic than the primary amine, it can be deprotonated to form an anionic ligand, which is a strong coordinator. The oxygen atoms can also participate in coordination, allowing the sulfonamide to act as a bidentate or even a bridging ligand. The combination of the amine and the sulfonamide group could potentially allow the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion, although this would depend on the conformational flexibility of the propyl chain.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Selectivity is a critical consideration in the derivatization of a multifunctional molecule like 3-(4-chlorobenzenesulfonyl)propan-1-amine.

Chemoselectivity: In most electrophilic reactions (e.g., acylation, alkylation, reaction with isocyanates), the primary aliphatic amine is significantly more nucleophilic and less sterically hindered than the sulfonamide nitrogen. Therefore, reactions are expected to occur with high chemoselectivity at the terminal -NH₂ group. Under forcing conditions or with strong bases capable of deprotonating the sulfonamide, reaction at the sulfonamide nitrogen could be possible.

Regioselectivity: This concept is closely tied to chemoselectivity. For reactions like N-alkylation, the primary amine is the exclusive site of reaction under standard conditions. Issues of regioselectivity would become more complex if the aromatic ring were substituted with other reactive groups.

Stereoselectivity: As 3-(4-chlorobenzenesulfonyl)propan-1-amine is an achiral molecule, stereoselectivity is not a factor in its own reactions. However, if it were reacted with a chiral reagent, a pair of diastereomers could be formed. For example, acylation with a chiral carboxylic acid would result in a diastereomeric amide product.

Mechanistic Investigations of Key Derivatization Pathways

N-Alkylation with Alkyl Halides: This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion (leaving group) in a single, concerted step. The reaction rate is dependent on the concentration of both the amine and the alkyl halide.

N-Acylation with Acyl Chlorides: This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen first adds to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the final amide product. A base is typically required to neutralize the HCl generated.

Urea/Thiourea Formation: The reaction of the amine with an isocyanate or isothiocyanate is a nucleophilic addition reaction. The lone pair of the amine nitrogen attacks the central carbon atom of the cumulene system (N=C=O or N=C=S). The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea or thiourea product.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In the ¹H NMR spectrum of 3-(4-chlorobenzenesulfonyl)propan-1-amine, distinct signals would be expected for the aromatic protons on the chlorophenyl ring, the two methylene (B1212753) groups of the propane (B168953) chain, and the amine protons. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity), governed by spin-spin coupling, would provide information about adjacent non-equivalent protons. For instance, the methylene groups of the propyl chain would likely appear as triplets or more complex multiplets due to coupling with each other.

Table 1: Hypothetical ¹H NMR Data for 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | -SO₂-CH₂- |

| Data not available | Data not available | Data not available | -CH₂- |

| Data not available | Data not available | Data not available | -CH₂-NH₂ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. A proton-decoupled ¹³C NMR spectrum of the target compound would show distinct signals for each carbon atom in the molecule, including the carbons of the aromatic ring and the propyl chain. The chemical shifts of the aromatic carbons would indicate their position relative to the chlorine and sulfonyl substituents. The aliphatic carbons of the propyl chain would appear at characteristic upfield chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Aromatic C (quaternary, C-S) |

| Data not available | Aromatic C (quaternary, C-Cl) |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | -SO₂-CH₂- |

| Data not available | -CH₂- |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the propyl chain and identifying adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively assign which protons are attached to which carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, by showing a correlation between the protons on the methylene group adjacent to the sulfonyl group and the quaternary carbon of the aromatic ring to which the sulfonyl group is attached.

Mass Spectrometric (MS) Techniques for Molecular Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 3-(4-chlorobenzenesulfonyl)propan-1-amine. This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound. The presence of chlorine and sulfur would be readily identified by their characteristic isotopic patterns.

Table 3: Hypothetical HRMS Data for 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Ion | Calculated Exact Mass | Measured Exact Mass | Molecular Formula |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For 3-(4-chlorobenzenesulfonyl)propan-1-amine, characteristic fragmentation pathways would likely involve cleavage of the C-S bond, loss of the propyl amine side chain, and fragmentation within the propyl chain itself. These patterns help to confirm the connectivity of the different parts of the molecule.

Table 4: Hypothetical MS/MS Fragmentation Data for 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of a compound by analyzing its vibrational modes. While a specific, published spectrum for 3-(4-Chlorobenzenesulfonyl)propan-1-amine is not available, the expected characteristic vibrations can be predicted based on its constituent functional groups.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of 3-(4-Chlorobenzenesulfonyl)propan-1-amine would be dominated by vibrations from the primary amine (-NH₂), the sulfonyl (-SO₂-), the chlorophenyl group, and the aliphatic propane chain.

Amine Group (-NH₂) Vibrations: A primary amine typically exhibits two N-H stretching bands in the region of 3500-3300 cm⁻¹ in the IR spectrum. nih.govdocbrown.info The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. An N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. nih.govdocbrown.info A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ region.

Sulfonyl Group (-SO₂-) Vibrations: The sulfonyl group is characterized by strong and distinct stretching vibrations. The asymmetric S=O stretching band is typically found in the 1350-1310 cm⁻¹ range, while the symmetric stretch appears at 1160-1120 cm⁻¹. scispace.com These bands are generally strong in both IR and Raman spectra.

Chlorophenyl Group Vibrations: The aromatic ring will produce several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region. researchgate.net The para-substitution pattern on the benzene (B151609) ring gives rise to a characteristic out-of-plane C-H bending vibration, often seen as a strong band between 850-800 cm⁻¹. The C-Cl stretching vibration is expected in the 750-700 cm⁻¹ range.

Aliphatic Chain (-CH₂-) Vibrations: The propane chain will contribute C-H stretching vibrations in the 2960-2850 cm⁻¹ region. CH₂ bending (scissoring) and rocking vibrations are expected around 1470 cm⁻¹ and 720 cm⁻¹, respectively.

A hypothetical data table summarizing these expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400-3350 | Medium |

| Symmetric N-H Stretch | 3350-3300 | Medium | |

| N-H Bend (Scissor) | 1650-1580 | Medium-Strong | |

| N-H Wag | 910-665 | Broad, Strong | |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350-1310 | Strong |

| Symmetric S=O Stretch | 1160-1120 | Strong | |

| Chlorophenyl | Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | |

| para-Substituted C-H Bend | 850-800 | Strong | |

| C-Cl Stretch | 750-700 | Medium-Strong | |

| Aliphatic Chain (-CH₂-) | C-H Stretch | 2960-2850 | Medium-Strong |

| CH₂ Bend (Scissor) | ~1470 | Medium |

Conformational Analysis using Vibrational Spectroscopy

The flexibility of the propanamine chain allows for multiple possible conformations (conformers) of 3-(4-Chlorobenzenesulfonyl)propan-1-amine. Vibrational spectroscopy, in conjunction with computational modeling, can be used to study this conformational landscape. Different conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimentally obtained spectra with spectra calculated for different stable conformers (using methods like Density Functional Theory), it may be possible to identify the predominant conformation in a given state (e.g., solid, solution). However, no such specific conformational analysis for this molecule has been reported.

X-ray Crystallography for Solid-State Structural Determination

Determination of Absolute Configuration

The parent molecule, 3-(4-Chlorobenzenesulfonyl)propan-1-amine, is achiral. Therefore, the determination of absolute configuration is not applicable. Should chiral derivatives be synthesized, for instance by substitution at the amine or the propyl chain, X-ray crystallography of a single crystal of one enantiomer would be the standard method for determining its absolute configuration.

Analysis of Intermolecular Interactions and Crystal Packing

Were a crystal structure available, a detailed analysis of the intermolecular interactions would be possible. It is highly probable that the crystal packing of 3-(4-Chlorobenzenesulfonyl)propan-1-amine would be dominated by hydrogen bonding. The primary amine group is a strong hydrogen bond donor (N-H), and the sulfonyl oxygens are strong hydrogen bond acceptors (S=O). Therefore, strong N-H···O=S hydrogen bonds would be expected to be a primary motif in linking molecules together, potentially forming chains or sheets. nih.govresearchgate.net

Chiroptical Spectroscopy (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As 3-(4-Chlorobenzenesulfonyl)propan-1-amine itself is achiral, these techniques are not applicable. However, if chiral derivatives were to be synthesized, these methods would be essential for their characterization. researchgate.netnih.gov Chiroptical spectroscopy provides information about the stereochemistry of a molecule and can be sensitive to its conformation in solution. The synthesis and chiroptical analysis of chiral sulfonamides are areas of active research, given their importance in medicinal chemistry and asymmetric catalysis. researchgate.netnih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 3-(4-Chlorobenzenesulfonyl)propan-1-amine, enabling both the quantification of its purity and its isolation from reaction mixtures and impurities. The selection of a specific chromatographic method is contingent on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of 3-(4-Chlorobenzenesulfonyl)propan-1-amine due to its high resolution, sensitivity, and adaptability. helsinki.fi Reversed-phase HPLC is the most common modality employed for sulfonamide analysis. researchgate.net In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A typical HPLC method for the analysis of 3-(4-Chlorobenzenesulfonyl)propan-1-amine would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring and sulfonyl group within the molecule are chromophores that absorb UV light. The wavelength of detection is typically set around 254 nm. The retention time of the compound under specific conditions is a key identifier, while the peak area from the chromatogram is proportional to its concentration, allowing for quantitative purity analysis.

Table 1: Illustrative HPLC Parameters for the Analysis of 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a representative set of HPLC parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and analytical goals.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of 3-(4-Chlorobenzenesulfonyl)propan-1-amine. However, due to the compound's low volatility and the presence of a polar primary amine group, direct analysis by GC is challenging. nih.gov Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. nih.gov

Common derivatization reagents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or alkylating agents. nih.gov The derivatization reaction masks the polar N-H bonds, thereby increasing the compound's volatility and improving its chromatographic behavior.

Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column's stationary phase, often a polysiloxane-based polymer, separates the components of the mixture based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS is particularly advantageous as it provides structural information, aiding in the identification of the parent compound and any impurities.

Table 2: Representative GC Method Parameters for a Derivatized Analog of 3-(4-Chlorobenzenesulfonyl)propan-1-amine

| Parameter | Value |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

This table outlines a general GC method for a derivatized form of the compound. The specific parameters would need to be optimized for the chosen derivative.

Computational and Theoretical Studies of 3 4 Chlorobenzenesulfonyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A common approach for a molecule like 3-(4-Chlorobenzenesulfonyl)propan-1-amine would involve using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization would be the first step, where the algorithm systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable structure of the molecule. This process would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often compared with experimental infrared (IR) and Raman spectra to validate the computational model. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3400-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| S=O stretch (asymmetric) | 1350-1370 |

| S=O stretch (symmetric) | 1160-1180 |

| C-S stretch | 680-740 |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to study the electronic properties of 3-(4-Chlorobenzenesulfonyl)propan-1-amine.

These calculations can provide valuable information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. A larger gap generally implies higher stability and lower reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.

The propane (B168953) chain in 3-(4-Chlorobenzenesulfonyl)propan-1-amine allows for considerable conformational freedom due to rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

A systematic search or a molecular dynamics simulation can be used to explore the potential energy surface of the molecule. This would reveal the most stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them.

Illustrative Data Table: Relative Energies of Conformers

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche (+) | 60 | 1.2 |

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be employed to study the behavior of 3-(4-Chlorobenzenesulfonyl)propan-1-amine in different solvents.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of how the solvent interacts with the solute and influences its conformational preferences. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. Analysis of the molecular electrostatic potential (MEP) map, for example, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, suggesting likely sites for chemical attack.

Furthermore, quantum chemical calculations can be used to model the transition states of potential reactions. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, providing an estimate of the reaction rate. This approach can be used to investigate various potential reactions of 3-(4-Chlorobenzenesulfonyl)propan-1-amine, such as its behavior as a nucleophile or its potential for cyclization reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and kinetic stability of a molecule. ijaers.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. ijaers.com

For a molecule like 3-(4-Chlorobenzenesulfonyl)propan-1-amine, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, as these are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be centered on the electron-withdrawing sulfonyl group and the chlorine-substituted phenyl ring.

Computational studies on similar benzenesulfonamide (B165840) derivatives, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), have been used to calculate these orbital energies. ijaers.combohrium.com For instance, in a theoretical analysis of sulfonamide products, DFT calculations were pivotal in determining the frontier orbitals and global reactivity descriptors. ijaers.com Based on analogous compounds, an illustrative FMO analysis for 3-(4-Chlorobenzenesulfonyl)propan-1-amine might yield the following data:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating capacity. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO, a measure of chemical stability and reactivity. |

This table presents hypothetical data based on typical values for similar sulfonamide compounds.

Transition State Calculations for Reaction Mechanisms

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms and determining reaction rates. These calculations aim to locate the transition state (TS)—the highest energy point along the reaction coordinate—which is a first-order saddle point on the potential energy surface. worktribe.comresearchgate.net The energy of the transition state relative to the reactants gives the activation energy, a key factor in reaction kinetics.

For 3-(4-Chlorobenzenesulfonyl)propan-1-amine, potential reactions for which transition state calculations would be relevant include N-alkylation, acylation of the amine, or reactions involving the sulfonyl group. For example, in the context of sulfa-Michael additions, DFT has been used to compare the efficacy of using transition states versus intermediate structures for predicting reaction rates. worktribe.comnih.gov Such studies often employ computational methods to map the potential energy surface of a reaction. worktribe.com

An illustrative example of data that could be generated from transition state calculations for a hypothetical reaction of 3-(4-Chlorobenzenesulfonyl)propan-1-amine is presented below.

| Reaction Coordinate | Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|---|

| Reactants | Relative Energy | 0.0 | Reference energy level. |

| Transition State (TS) | Activation Energy (ΔG‡) | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Products | Reaction Energy (ΔGrxn) | -5.8 | The overall free energy change of the reaction, indicating spontaneity. |

This table contains hypothetical data for an illustrative reaction.

In Silico Screening for Potential Interactions with Biological Systems

In silico screening, particularly molecular docking, is a powerful computational technique used to predict the binding affinity and mode of a small molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netbenthamdirect.comnih.gov Sulfonamide derivatives are a well-known class of compounds with a wide range of biological activities, and their interactions with various enzymes have been extensively studied using these methods. nih.govconsensus.app

For 3-(4-Chlorobenzenesulfonyl)propan-1-amine, in silico screening could be employed to explore its potential as an inhibitor for various enzymes. For instance, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases. nih.govnih.gov The process would involve docking the 3D structure of the compound into the crystal structure of a target protein to predict binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

Below is a hypothetical data table illustrating the results of an in silico screening of 3-(4-Chlorobenzenesulfonyl)propan-1-amine against several enzyme targets.

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase II | 2CBE | -7.8 | His94, His96, Thr199 |

| Cyclooxygenase-2 | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| Dihydrofolate Reductase | 1DLS | -6.5 | Ile7, Phe31, Ile94 |

This table presents hypothetical data from a simulated molecular docking study.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, primarily DFT, are widely used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. bohrium.commdpi.com These theoretical predictions can be correlated with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. nih.gov

For 3-(4-Chlorobenzenesulfonyl)propan-1-amine, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its functional groups (e.g., N-H, S=O, C-Cl). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to assign the resonances to specific atoms in the molecule.

A hypothetical correlation between experimental and predicted spectroscopic data for 3-(4-Chlorobenzenesulfonyl)propan-1-amine is shown below.

| Spectroscopic Data | Functional Group/Atom | Experimental Value | Predicted Value (DFT) |

|---|---|---|---|

| FT-IR (cm-1) | N-H stretch | 3350 | 3355 |

| FT-IR (cm-1) | S=O stretch (asym) | 1330 | 1335 |

| ¹H NMR (ppm) | -CH2-NH2 | 2.85 | 2.88 |

| ¹³C NMR (ppm) | C-Cl | 139.5 | 140.1 |

This table contains hypothetical data to illustrate the correlation between experimental and predicted spectroscopic values.

Applications in Medicinal Chemistry Research

Exploration of Biological Target Interactions of 3-(4-Chlorobenzenesulfonyl)propan-1-amine

No published studies were identified that have specifically investigated the interactions of 3-(4-Chlorobenzenesulfonyl)propan-1-amine with biological targets.

Investigation of Enzyme Inhibition/Activation

There is no available data from enzymatic assays that would indicate whether 3-(4-Chlorobenzenesulfonyl)propan-1-amine acts as an inhibitor or activator of any specific enzymes.

Receptor Binding Studies

Information from receptor binding assays for 3-(4-Chlorobenzenesulfonyl)propan-1-amine is not present in the reviewed literature. Consequently, its affinity and selectivity for any particular receptor remain uncharacterized.

Protein-Ligand Interaction Modeling

In the absence of experimental data identifying a specific biological target, no protein-ligand interaction models for 3-(4-Chlorobenzenesulfonyl)propan-1-amine have been developed or published.

Structure-Activity Relationship (SAR) Studies of the Compound and its Derivatives

While the benzenesulfonamide (B165840) scaffold is common in medicinal chemistry, specific SAR studies originating from 3-(4-Chlorobenzenesulfonyl)propan-1-amine are not documented.

Systematic Modification of the Chlorophenyl Moiety

There are no reported studies on the systematic modification of the 4-chlorophenyl group of this compound to investigate the effects of different substituents on its biological activity.

Derivatization of the Sulfonamide and Amine Functions

The primary amine and the sulfonamide nitrogen of 3-(4-chlorobenzenesulfonyl)propan-1-amine are key handles for derivatization to explore the chemical space and optimize its drug-like properties.

The primary amine can undergo a variety of chemical transformations to introduce diverse functionalities. For instance, acylation with different acid chlorides or anhydrides can yield a library of amides. Reductive amination with various aldehydes and ketones can produce a range of secondary and tertiary amines. Furthermore, the amine can be used as a nucleophile in substitution reactions or as a building block in the synthesis of more complex heterocyclic systems.

The sulfonamide nitrogen, once deprotonated, can also be a site for introducing substituents, although this is generally less common than amine derivatization. N-alkylation or N-arylation of the sulfonamide can be achieved under specific conditions to further explore the structure-activity relationship.

Below is a conceptual table of potential derivatives that could be synthesized from 3-(4-chlorobenzenesulfonyl)propan-1-amine to explore its biological potential.

| Derivative Type | Modification Site | Potential Reagents | Resulting Functional Group |

| Amide | Primary Amine | Acetyl chloride, Benzoyl chloride | N-acetyl, N-benzoyl |

| Secondary Amine | Primary Amine | Acetaldehyde/NaBH4, Acetone/NaBH4 | N-ethyl, N-isopropyl |

| Urea (B33335) | Primary Amine | Isocyanates (e.g., phenyl isocyanate) | N-phenylurea |

| Sulfonamide | Primary Amine | Other sulfonyl chlorides (e.g., methanesulfonyl chloride) | Disulfonimide |

| N-Alkylated Sulfonamide | Sulfonamide Nitrogen | Alkyl halides (e.g., methyl iodide) | N-methylsulfonamide |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial step in understanding the interaction of a molecule with its biological target and in guiding the design of more potent and selective analogues.

The key pharmacophoric features of 3-(4-chlorobenzenesulfonyl)propan-1-amine can be hypothesized based on its structure:

Aromatic Hydrophobic/Aromatic Ring Feature: The 4-chlorophenyl group can engage in hydrophobic or π-π stacking interactions with the target protein. The chlorine atom can also participate in halogen bonding.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H of the sulfonamide and the N-H bonds of the primary amine can act as hydrogen bond donors.

Positive Ionizable Feature: The primary amine is basic and will be protonated at physiological pH, allowing it to form ionic interactions or strong hydrogen bonds with negatively charged residues in the binding site.

Hydrophobic Linker: The propyl chain provides a flexible hydrophobic spacer between the aromatic ring and the basic amine, allowing for optimal positioning of these features within a binding pocket.

Based on the identified pharmacophoric features, rational design strategies can be employed to generate analogues with improved potency and selectivity. This can involve:

Aromatic Ring Substitution: Modifying the substitution pattern on the phenyl ring can modulate electronic properties and introduce new interactions. For example, replacing the chloro group with other halogens, alkyl, or alkoxy groups can fine-tune the hydrophobic and electronic character.

Linker Modification: Altering the length and rigidity of the propyl chain can optimize the distance between the key pharmacophoric elements. Introducing conformational constraints, such as a cyclopropyl (B3062369) group, could enhance binding affinity by reducing the entropic penalty upon binding.

Amine Modification: As discussed in the derivatization section, modifying the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring, can alter its basicity and hydrogen bonding capacity, potentially leading to improved selectivity for a specific target.

Bioisosteric Replacement: The sulfonamide group could be replaced with other bioisosteric groups, such as a reversed sulfonamide, an amide, or a ketone, to explore different hydrogen bonding patterns and chemical stability.

Mechanistic Insights into Biological Interactions at the Molecular Level

While the specific biological targets of 3-(4-chlorobenzenesulfonyl)propan-1-amine are not defined in the provided context, the nature of its functional groups suggests potential modes of interaction at a molecular level. The sulfonamide moiety is a well-known zinc-binding group present in many enzyme inhibitors, such as carbonic anhydrase inhibitors and matrix metalloproteinase inhibitors. The sulfonamide oxygens can coordinate with the zinc ion in the active site of these enzymes.

Prodrug Design and Optimization Strategies (Conceptual application)

Prodrug strategies can be conceptually applied to 3-(4-chlorobenzenesulfonyl)propan-1-amine to improve its pharmacokinetic properties, such as solubility, permeability, or to achieve targeted drug delivery. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. nbinno.comnih.gov

For the primary amine, a common prodrug approach is the formation of an amide bond with an amino acid or a peptide, which can be cleaved by peptidases. Another strategy is the formation of a carbamate, which can be designed to be labile under physiological conditions.